5-Ethyl-5-methylhydantoin
Overview
Description
5-Ethyl-5-methylhydantoin: is a heterocyclic organic compound with the molecular formula C6H10N2O2. It is a derivative of hydantoin, characterized by the presence of an ethyl and a methyl group attached to the nitrogen atoms in the imidazolidine-2,4-dione ring. This compound is known for its stability and has been studied for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Ethyl-5-methylhydantoin can be synthesized through the Bucherer-Bergs reaction, which involves the condensation of an amino acid with potassium cyanate and ammonium carbonate. The reaction typically proceeds under mild heating conditions to facilitate the formation of the hydantoin ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process often includes steps such as purification through recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Ethyl-5-methylhydantoin can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: 5-Ethyl-5-methylhydantoin is used as a reactant in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its stability makes it a valuable intermediate in chemical reactions.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It serves as a model compound for studying the behavior of hydantoin derivatives in biological systems.
Medicine: this compound has been investigated for its potential therapeutic applications, including its use as an anticonvulsant and muscle relaxant. Its derivatives are explored for their efficacy in treating neurological disorders.
Industry: In industrial applications, this compound is used as a precursor for the synthesis of biocides and photosensitizers. It is also employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-methylhydantoin involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The compound’s effects on biological pathways are mediated through its ability to modulate the activity of key enzymes involved in metabolic processes.
Comparison with Similar Compounds
5-Methylhydantoin: Similar structure but lacks the ethyl group.
5,5-Dimethylhydantoin: Contains two methyl groups instead of one ethyl and one methyl group.
1-Methylhydantoin: Contains a single methyl group attached to the nitrogen atom.
Uniqueness: 5-Ethyl-5-methylhydantoin is unique due to the presence of both an ethyl and a methyl group, which imparts distinct chemical and physical properties. This structural variation influences its reactivity and stability, making it suitable for specific applications that other hydantoin derivatives may not fulfill.
Properties
IUPAC Name |
5-ethyl-5-methylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-3-6(2)4(9)7-5(10)8-6/h3H2,1-2H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJRBQDMBFFHMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041368 | |
Record name | 5-Ethyl-5-methylhydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals | |
Record name | 2,4-Imidazolidinedione, 5-ethyl-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5394-36-5 | |
Record name | 5-Ethyl-5-methylhydantoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5394-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-5-methylhydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Ethyl-5-methylhydantoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1020 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Imidazolidinedione, 5-ethyl-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Ethyl-5-methylhydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethyl-5-methylimidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.002 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-ETHYL-5-METHYLHYDANTOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9434G2C47P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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